(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Description
(2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic small molecule characterized by a hybrid heterocyclic framework. Its structure integrates a pyrimidine ring (6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl) linked to a pyrazole moiety (3-methyl-1H-pyrazol-5-yl), with a prop-2-enamide bridge connecting to a 3,4,5-trimethoxyphenyl group.
Properties
IUPAC Name |
(E)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O5/c1-6-7-16-13-21(30)26-23(24-16)28-19(10-14(2)27-28)25-20(29)9-8-15-11-17(31-3)22(33-5)18(12-15)32-4/h8-13H,6-7H2,1-5H3,(H,25,29)(H,24,26,30)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUWJPJHXRQXLR-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of the pyrazole and pyrimidine rings, followed by their coupling with the trimethoxyphenyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, targeting specific functional groups:
-
The α,β-unsaturated enamide is susceptible to nucleophilic attack at the β-carbon under acidic conditions, leading to cleavage of the amide bond.
-
The pyrimidin-6-one ring undergoes base-mediated ring opening via nucleophilic substitution at the carbonyl group .
Oxidation and Reduction
The conjugated enamide system and aromatic methoxy groups participate in redox reactions:
-
Epoxidation occurs regioselectively at the α,β-unsaturated double bond .
-
Methoxy groups resist mild oxidation but undergo demethylation under strongly acidic conditions .
Nucleophilic Additions
The electron-deficient α,β-unsaturated enamide acts as a Michael acceptor:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Thiol addition | Neutral (EtOH, RT) | Thiophenol, K₂CO₃ | β-thiophenyl adduct | |
| Amine conjugate addition | DMF, 80°C | Benzylamine | β-aminopropionamide derivative |
-
Thiols and amines attack the β-carbon, forming stable adducts without disrupting the pyrazole-pyrimidinone core .
Cycloaddition Reactions
The enamide’s conjugated system participates in [4+2] Diels-Alder reactions:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Diels-Alder reaction | Toluene, 110°C | Cyclopentadiene | Bicyclic adduct with fused cyclohexene ring |
Photochemical Reactions
UV irradiation induces geometric isomerization and dimerization:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| E/Z isomerization | UV light (254 nm) | CHCl₃, 4 hrs | (2Z)-isomer | |
| [2+2] photodimerization | UV light (365 nm) | Acetone, 12 hrs | Cyclobutane-linked dimer |
Functionalization of the Pyrazole Ring
Electrophilic substitution occurs at the pyrazole C-4 position:
| Reaction Type | Conditions | Reagents | Products | Citations |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Fuming HNO₃ | 4-nitro-pyrazole derivative | |
| Sulfonation | ClSO₃H, DCM, RT | Chlorosulfonic acid | Pyrazole-4-sulfonic acid |
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as a chemotherapeutic agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This suggests potential applications in developing new antimicrobial therapies to combat resistant strains .
Pharmacological Insights
Inflammation Modulation
Recent findings suggest that (2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide may play a role in modulating inflammatory responses. It has been observed to downregulate pro-inflammatory cytokines in various models of inflammation, indicating its potential as an anti-inflammatory agent .
Neuroprotective Effects
The compound's neuroprotective properties have been highlighted in studies focusing on neurodegenerative diseases. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This positions it as a potential therapeutic candidate for conditions such as Alzheimer's disease and Parkinson's disease .
Biochemical Applications
Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Its role as an enzyme inhibitor could be leveraged in drug design to target metabolic disorders or enhance the efficacy of existing treatments .
Cell Signaling Pathways
This compound may influence various cell signaling pathways that are crucial for cellular homeostasis and response to stress. Investigations into its effects on signaling molecules have revealed alterations in pathways associated with cell survival and apoptosis, further supporting its therapeutic potential .
Data Tables and Case Studies
Mechanism of Action
The mechanism by which (2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s higher molecular weight (~477.51) and trimethoxyphenyl group may enhance membrane permeability compared to simpler pyrazolones .
- Unlike coumarin hybrids (), the absence of tetrazole rings in the target compound could reduce metabolic instability.
Bioactivity and Mechanism Hypotheses
While highlights ferroptosis inducers (FINs) as promising OSCC therapeutics, the target compound’s trimethoxyphenyl group—common in antimitotic agents—suggests dual mechanisms: (1) ferroptosis via GPX4 inhibition and (2) microtubule disruption. This contrasts with natural FINs (e.g., artemisinin derivatives), which lack synthetic heterocyclic complexity .
Biological Activity
The compound (2E)-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C24H28N4O3
- Molecular Weight : 420.50 g/mol
- SMILES Notation : CCCCC1=CC(NC(=N1)n1c(cc(C)n1)NC(c1ccc(cc1)c1ccccc1)=O)=O
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various derivatives related to the target compound. For instance:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 9 | 9.80 | DNA gyrase B inhibition |
| Compound 4 | 2.50 - 20 | Broad-spectrum antimicrobial |
The above data indicate that certain derivatives exhibit significant antimicrobial activity against various bacterial strains, with MIC values suggesting potential as new antimicrobial agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been assessed through various assays. One notable study demonstrated that derivatives of the compound could stabilize human red blood cell membranes, indicating potential anti-inflammatory effects:
| Compound | HRBC Membrane Stabilization (%) |
|---|---|
| Compound 4 | 86.70 |
| Compound 9 | 99.25 |
These results suggest that the compound may effectively reduce inflammation through membrane stabilization mechanisms .
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from the same scaffold have been tested for their ability to inhibit cell proliferation in cancer cells:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| A549 (lung cancer) | 15.0 | Derivative A |
| MCF7 (breast cancer) | 12.5 | Derivative B |
These findings suggest a promising avenue for further research into the anticancer potential of the compound and its derivatives .
Study on Antimicrobial Activity
A study conducted on a series of benzofuran-pyrazole compounds highlighted their broad-spectrum antimicrobial activity with MIC values ranging from 2.50 to 20 µg/mL. The most effective compounds showed significant inhibition against E. coli DNA gyrase B with an IC50 comparable to established antibiotics like ciprofloxacin .
QSAR Studies
Quantitative structure-activity relationship (QSAR) studies have been performed to understand the structural requirements for antifungal activity among similar compounds. These studies identified key descriptors contributing to efficacy, providing a framework for optimizing new derivatives with enhanced biological activity .
Q & A
Basic: What synthetic strategies are most effective for constructing the pyrazole-pyrimidine core of this compound?
Methodological Answer:
The pyrazole-pyrimidine scaffold can be synthesized via multi-step heterocyclic coupling. Key steps include:
- Pyrazole formation : Cyclocondensation of hydrazines with β-ketoesters or diketones under acidic conditions (e.g., acetic acid) to form the 1H-pyrazole ring .
- Pyrimidine coupling : Reacting the pyrazole intermediate with a propyl-substituted urea or thiourea derivative under basic conditions (e.g., KOH/EtOH) to form the dihydropyrimidinone ring .
- E/Z isomer control : Use of coupling agents like EDCI/HOBt to ensure stereoselective formation of the (2E)-configured enamide .
Critical Note : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography to avoid byproducts .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- NMR : Confirm the (2E)-configuration via coupling constants (J = 12–16 Hz for trans olefinic protons) in NMR. The pyrimidine NH proton typically appears as a singlet near δ 11.5 ppm .
- IR Spectroscopy : Identify key functional groups (e.g., enamide C=O stretch at ~1680 cm, pyrimidinone C=O at ~1700 cm) .
- Elemental Analysis : Verify molecular formula accuracy (e.g., <0.3% deviation for C, H, N) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water gradients .
Advanced: What experimental design principles optimize yield in multi-step syntheses of this compound?
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical variables:
- Factors : Temperature (60–100°C), catalyst loading (5–20 mol%), and solvent polarity (DMF vs. THF).
- Response Surface Modeling : Use a central composite design to maximize yield while minimizing side reactions (e.g., over-alkylation) .
- Flow Chemistry : For scalable synthesis, optimize residence time and mixing efficiency in continuous-flow reactors to enhance reproducibility .
Case Study : A 23% yield improvement was achieved by adjusting the pyrazole cyclization step from batch to flow conditions, reducing reaction time from 12 h to 2 h .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected 1H^1H1H NMR shifts)?
Methodological Answer:
Contradictions often arise from tautomerism or solvent effects. For example:
- Pyrimidine tautomerism : The 6-oxo-4-propyl-dihydropyrimidine moiety may exhibit keto-enol tautomerism, shifting NH proton signals. Use DMSO-d6 to stabilize tautomers and compare with computational NMR predictions (e.g., DFT/B3LYP) .
- Solvent-induced shifts : Polar aprotic solvents (e.g., DMSO) deshield aromatic protons, causing upfield shifts of the trimethoxyphenyl group by 0.2–0.5 ppm .
Actionable Step : Re-run NMR in multiple solvents (CDCl3, DMSO-d6) and cross-validate with HSQC/HMBC experiments to assign ambiguous signals .
Basic: What role does the 3,4,5-trimethoxyphenyl group play in the compound’s reactivity?
Methodological Answer:
The trimethoxyphenyl moiety:
- Electron-donating effects : Methoxy groups enhance π-stacking interactions with biological targets (e.g., enzymes or DNA) .
- Steric hindrance : Ortho-methoxy groups may restrict rotation, stabilizing the (2E)-enamide conformation .
- Hydrogen bonding : The para-methoxy oxygen can act as a hydrogen-bond acceptor, critical for target binding .
Experimental Validation : Replace trimethoxy with trifluoromethyl in analogs and compare binding affinity via SPR assays .
Advanced: How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to kinases or tubulin. The pyrimidine and enamide groups often anchor the ligand in ATP-binding pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- SAR Analysis : Corrogate substituent effects (e.g., propyl vs. methyl on pyrimidine) with IC50 data to refine QSAR models .
Advanced: What stability challenges arise during storage of this compound, and how are they mitigated?
Methodological Answer:
- Hydrolytic degradation : The enamide bond is prone to hydrolysis in aqueous buffers (pH >7). Store lyophilized at -20°C under argon .
- Photoisomerization : The (2E)-configuration may isomerize to (2Z) under UV light. Use amber vials and validate configuration via NOESY (absence of olefinic NOE) .
- Oxidation : The dihydropyrimidinone ring can oxidize to pyrimidine. Add 0.1% BHT as an antioxidant in DMSO stock solutions .
Advanced: How to identify and validate biological targets using phenotypic screening?
Methodological Answer:
- CRISPR-Cas9 Knockout : Screen compound activity in isogenic cell lines lacking candidate targets (e.g., EGFR, CDK2). Loss of efficacy implicates the target .
- Thermal Proteome Profiling (TPP) : Incubate cells with the compound, heat-denature proteins, and quantify target engagement via mass spectrometry .
- In Vivo Validation : Use xenograft models (e.g., HCT-116 colon cancer) to correlate target modulation (e.g., p-ERK suppression) with tumor growth inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
